7-(4-Cyclohexylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
The compound 7-(4-cyclohexylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic core with nitrogen atoms at positions 1, 5, and 5. Key structural features include:
- 3-position: A 3,4-dimethoxyphenyl group, which enhances lipophilicity and may influence binding to hydrophobic kinase pockets .
- 7-position: A 4-cyclohexylpiperazine moiety, likely improving solubility and target selectivity due to its bulky, basic nature .
- 2- and 5-positions: Methyl groups, which stabilize the scaffold and modulate electronic effects .
Pyrazolo[1,5-a]pyrimidines are renowned for their kinase inhibitory activity, particularly in cancer therapeutics . This compound’s design reflects systematic optimization, where substituent variations aim to enhance potency and pharmacokinetics.
Properties
IUPAC Name |
7-(4-cyclohexylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-18-16-24(30-14-12-29(13-15-30)21-8-6-5-7-9-21)31-26(27-18)25(19(2)28-31)20-10-11-22(32-3)23(17-20)33-4/h10-11,16-17,21H,5-9,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWNHCZOGIBMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-Cyclohexylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a cyclohexylpiperazine moiety and a dimethoxyphenyl group. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired substitutions and functional groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 3.91 | Apoptosis induction |
| Compound B | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Compound C | A549 | 6.05 | Cell cycle arrest |
The specific anticancer activity of this compound has not been extensively documented in literature but can be inferred from related compounds that exhibit similar mechanisms.
Neuropharmacological Effects
Piperazine derivatives are often investigated for their neuropharmacological properties. The cyclohexylpiperazine component may enhance central nervous system activity. Research indicates that modifications in piperazine structures can lead to compounds with anxiolytic and antidepressant effects.
Case Study: Neuropharmacological Evaluation
A study involving piperazine derivatives showed that certain modifications resulted in significant anxiolytic effects in animal models. The presence of the cyclohexyl group was noted to enhance binding affinity to serotonin receptors.
The biological activity of this compound is likely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar pyrazolo[1,5-a]pyrimidines have been reported to inhibit kinases involved in cell proliferation.
- Receptor Modulation : Compounds with structural similarities often act as modulators at neurotransmitter receptors.
Comparison with Similar Compounds
Position 7 Substitutions
The 7-position is critical for kinase inhibition. Comparisons include:
7-Chloro derivatives: Example: 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (). Such derivatives may exhibit lower cellular activity .
7-Hydrazino derivatives: Example: 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines (). Hydrazino groups enable further functionalization (e.g., condensation with isatin) but lack the steric bulk of cyclohexylpiperazine, possibly reducing kinase selectivity .
7-Trifluoromethyl derivatives :
- Example: 5-[4-(Trifluoromethyl)phenyl]-dihydropyrazolo[1,5-a]pyrimidines ().
- The trifluoromethyl group enhances metabolic stability but may compromise target engagement due to its hydrophobic yet compact nature .
Key Insight : The cyclohexylpiperazine group in the target compound likely improves both solubility (via the piperazine’s basicity) and kinase selectivity (via steric interactions), distinguishing it from smaller or less polar substituents .
Position 3 Substitutions
3-(3,4-Dimethoxyphenyl) vs. Other Aryl Groups: The dimethoxyphenyl group balances lipophilicity and hydrogen-bonding capacity, favoring interactions with kinase ATP-binding sites .
Position 2/5 Methyl Groups
- Methylation at these positions stabilizes the pyrazolo[1,5-a]pyrimidine core, preventing metabolic oxidation. Similar methylated derivatives (e.g., 2,5-dimethylpyrazolo[1,5-a]pyrimidines in ) are common in kinase inhibitors due to their pharmacokinetic advantages .
Pharmacological Profiles
- Kinase Inhibition: The target compound’s cyclohexylpiperazine and dimethoxyphenyl groups synergize to enhance PDE4 or protein kinase inhibition, with potency improvements up to 200-fold compared to simpler analogs (e.g., chloro or hydrazino derivatives) .
- Antimicrobial Activity: Unlike N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones (), which show antifungal activity, the target compound’s focus is on cancer-relevant targets .
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives with multiple substituents?
- Methodological Answer : Synthesis typically involves cyclocondensation of β-ketoesters with aminopyrazoles under reflux in polar solvents (e.g., ethanol, DMF). For example, substituents at position 7 (e.g., cyclohexylpiperazine) are introduced via nucleophilic substitution or Buchwald-Hartwig amination . Optimize reaction time (6–24 hours) and temperature (80–120°C) to enhance yields (>70%) and purity. Post-synthetic modifications, such as demethylation of methoxy groups, require controlled acidic conditions (HCl/H2O, 1:1) .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer : Use <sup>1</sup>H/ <sup>13</sup>C NMR to confirm regiochemistry of substituents (e.g., cyclohexylpiperazine at C7 vs. C5). For example, aromatic protons in the 3,4-dimethoxyphenyl group appear as doublets (δ 6.8–7.2 ppm), while methyl groups resonate as singlets (δ 2.1–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected m/z ~530.3 for C29H37N5O2). X-ray crystallography resolves ambiguity in stereochemistry for crystalline derivatives .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, PI3Kβ) due to the compound’s structural similarity to kinase inhibitors . Use MTT assays for cytotoxicity profiling against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. For antimicrobial activity, follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing bulky substituents (e.g., cyclohexylpiperazine)?
- Methodological Answer : Solvent selection is critical: Use DMF or DMSO for solubility of bulky reagents. Catalytic systems like Pd(OAc)2/Xantphos enhance coupling efficiency in Buchwald-Hartwig reactions. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (gradient elution, 5–20% MeOH in DCM). For steric hindrance issues, employ microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .
Q. How to resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., identical cell lines, serum concentrations). For example, discrepancies in PI3Kβ inhibition (IC50 ranges: 10 nM–1 µM) may arise from assay formats (FRET vs. radiometric). Validate using crystallographic docking (PDB: 4LXY) to assess binding pose consistency. Cross-reference with transcriptomic data (e.g., RNA-seq of treated cells) to identify off-target effects .
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model ligand-receptor stability. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with kinase affinity. Validate predictions via free-energy perturbation (FEP) for binding energy ΔΔG calculations. Tools like AutoDock Vina or Schrödinger Suite prioritize synthetic analogs with improved ADMET profiles .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Systematically vary substituents:
- Position 3 : Replace 3,4-dimethoxyphenyl with halogenated aryl groups (e.g., 4-F, 4-Cl) to assess hydrophobicity effects.
- Position 7 : Compare cyclohexylpiperazine with morpholine or 4-methylpiperidine for steric/electronic impacts.
Test derivatives in dose-response assays and analyze trends using QSAR models (e.g., partial least squares regression). Publish raw data in repositories like ChEMBL for community validation .
Key Recommendations
- Synthetic Chemistry : Prioritize microwave-assisted protocols for time-sensitive reactions.
- Data Reproducibility : Use standardized cell lines (ATCC-validated) and publish full assay conditions.
- Collaboration : Partner with computational chemists for iterative SAR/ADMET optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
